molecular formula C14H18N2O2S B11432045 N-butyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

N-butyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B11432045
M. Wt: 278.37 g/mol
InChI Key: SFIMWBDMMFNIGK-UHFFFAOYSA-N
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Description

N-butyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide typically involves the reaction of 2-aminobenzothiazole with butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, typically around 100-120°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

N-butyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

    6-nitrobenzothiazole: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-butyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C14H18N2O2S/c1-2-3-9-15-13(17)8-10-16-11-6-4-5-7-12(11)19-14(16)18/h4-7H,2-3,8-10H2,1H3,(H,15,17)

InChI Key

SFIMWBDMMFNIGK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCN1C2=CC=CC=C2SC1=O

Origin of Product

United States

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